6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one
CAS No.:
Cat. No.: VC13262882
Molecular Formula: C27H22O6
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22O6 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C27H22O6/c1-30-20-12-10-18(11-13-20)23(28)17-32-21-14-15-22-26(16-21)33-25(27(22)29)9-5-7-19-6-3-4-8-24(19)31-2/h3-16H,17H2,1-2H3/b7-5+,25-9- |
| Standard InChI Key | KOFWIWVSKFDSOD-ZGNHWWDDSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/O3 |
| SMILES | COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3 |
Introduction
The compound 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is a complex organic molecule that combines various functional groups, including a benzofuran core, an ether linkage, and a propenylidene moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given its structural complexity and the presence of methoxy and oxo groups, which can influence its biological activity and physical properties.
Synthesis Overview
The synthesis of such a compound typically involves multiple steps, including the formation of the benzofuran core, the introduction of the ether linkage, and the incorporation of the propenylidene group. The synthesis might start with the preparation of key intermediates, such as 4-methoxyphenylacetic acid derivatives and 2-methoxyphenylpropenals, which can be combined through condensation reactions to form the desired structure.
3.1. Spectroscopic Characterization
The structural characterization of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one would typically involve spectroscopic techniques such as IR, NMR (H and C), and mass spectrometry.
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IR Spectroscopy: Expected absorption bands include those for the C=O groups (around 1650-1750 cm), the C=C bonds (around 1600-1650 cm), and the ether linkage (around 1000-1300 cm).
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NMR Spectroscopy: H NMR would show signals for the aromatic protons, methoxy groups, and the olefinic protons. C NMR would provide information on the carbon skeleton, including the carbonyl carbons and the aromatic carbons.
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Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and fragmentation patterns could provide insights into the structure.
Potential Applications
Given its structural complexity, 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one could have potential applications in:
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Pharmaceuticals: The presence of methoxy and oxo groups may confer biological activity, such as antioxidant or anti-inflammatory properties.
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Materials Science: The compound's conjugated structure could make it useful in optoelectronic materials.
Data Table: Expected Spectroscopic Data
| Spectroscopic Method | Expected Signals/Peaks |
|---|---|
| IR Spectroscopy | C=O: 1650-1750 cm, C=C: 1600-1650 cm, C-O-C: 1000-1300 cm |
| H NMR | Aromatic protons: 6.5-8.5 ppm, Methoxy protons: 3.5-4.5 ppm, Olefinic protons: 5.5-7.5 ppm |
| C NMR | Carbonyl carbons: 160-180 ppm, Aromatic carbons: 100-150 ppm, Methoxy carbons: 50-60 ppm |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
This table provides a general outline of what might be expected from spectroscopic analysis, but actual data would depend on the specific synthesis and purification of the compound.
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